molecular formula C11H12N4O2 B7559579 2-(5-Phenyl-2H-tetrazole-2-yl)propanoic acid methyl ester

2-(5-Phenyl-2H-tetrazole-2-yl)propanoic acid methyl ester

Cat. No.: B7559579
M. Wt: 232.24 g/mol
InChI Key: BJQYJYUTWGQDNU-UHFFFAOYSA-N
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Description

2-(5-Phenyl-2H-tetrazole-2-yl)propanoic acid methyl ester is an organic compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom

Properties

IUPAC Name

methyl 2-(5-phenyltetrazol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-8(11(16)17-2)15-13-10(12-14-15)9-6-4-3-5-7-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQYJYUTWGQDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N1N=C(N=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Phenyl-2H-tetrazole-2-yl)propanoic acid methyl ester typically involves the reaction of 5-phenyl-2H-tetrazole with methyl 2-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(5-Phenyl-2H-tetrazole-2-yl)propanoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted tetrazole derivatives.

Scientific Research Applications

2-(5-Phenyl-2H-tetrazole-2-yl)propanoic acid methyl ester has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(5-Phenyl-2H-tetrazole-2-yl)propanoic acid methyl ester involves its interaction with specific molecular targets in biological systems. The tetrazole ring can mimic the carboxylate group of amino acids, allowing it to bind to enzymes and receptors. This binding can modulate the activity of these proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1H-tetrazole: A simpler tetrazole derivative with similar chemical properties.

    2-(5-Methyl-2H-tetrazole-2-yl)propanoic acid methyl ester: A methyl-substituted analog with potentially different biological activities.

    2-(5-Phenyl-2H-tetrazole-2-yl)acetic acid methyl ester: An analog with a different side chain, which may affect its reactivity and applications.

Uniqueness

2-(5-Phenyl-2H-tetrazole-2-yl)propanoic acid methyl ester is unique due to its specific structure, which combines the tetrazole ring with a propanoic acid ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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